3-[[1-(3-Phenylpropanoyl)piperidin-4-yl]carbamoyl]benzoic acid
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Overview
Description
3-[[1-(3-Phenylpropanoyl)piperidin-4-yl]carbamoyl]benzoic acid is a complex organic compound that features a piperidine ring, a phenylpropanoyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[1-(3-Phenylpropanoyl)piperidin-4-yl]carbamoyl]benzoic acid typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The phenylpropanoyl group can be introduced via acylation reactions, often using reagents such as phenylpropanoyl chloride in the presence of a base like pyridine. The final step involves the coupling of the piperidine derivative with benzoic acid or its derivatives, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[[1-(3-Phenylpropanoyl)piperidin-4-yl]carbamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The phenylpropanoyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of benzoic acid derivatives or phenylpropanoyl ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
3-[[1-(3-Phenylpropanoyl)piperidin-4-yl]carbamoyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[[1-(3-Phenylpropanoyl)piperidin-4-yl]carbamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and phenylpropanoyl group are key structural features that enable the compound to bind to these targets, potentially modulating their activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-[[1-(3-Phenylpropanoyl)piperidin-4-yl]carbamoyl]benzoic acid derivatives: Compounds with similar structures but different substituents on the aromatic rings or piperidine ring.
Piperidine derivatives: Compounds containing the piperidine ring but with different functional groups attached.
Benzoic acid derivatives: Compounds with the benzoic acid moiety but different substituents on the aromatic ring.
Uniqueness
This compound is unique due to its specific combination of structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[[1-(3-phenylpropanoyl)piperidin-4-yl]carbamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c25-20(10-9-16-5-2-1-3-6-16)24-13-11-19(12-14-24)23-21(26)17-7-4-8-18(15-17)22(27)28/h1-8,15,19H,9-14H2,(H,23,26)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDRALWWDGWYDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC(=CC=C2)C(=O)O)C(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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